

potential reactivity of 4-Chloro-3-methoxyphenylboronic acid

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Compound of Interest

Compound Name: 4-Chloro-3-methoxyphenylboronic acid

Cat. No.: B1371325

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An In-Depth Technical Guide to the Reactivity of **4-Chloro-3-methoxyphenylboronic Acid**

Abstract

4-Chloro-3-methoxyphenylboronic acid is a versatile substituted arylboronic acid that serves as a critical building block in modern organic synthesis. Its unique substitution pattern—featuring an electron-withdrawing chloro group and an electron-donating methoxy group—imparts a nuanced reactivity profile that is of significant interest to researchers in pharmaceutical and materials science. This guide provides an in-depth analysis of the compound's reactivity, focusing on its application in palladium-catalyzed cross-coupling reactions, potential side reactions, stability considerations, and best practices for handling and storage. Detailed experimental protocols and mechanistic visualizations are provided to offer both theoretical understanding and practical, field-proven insights for its effective utilization.

Introduction and Physicochemical Profile

4-Chloro-3-methoxyphenylboronic acid, with the molecular formula $C_7H_8BClO_3$, is a key intermediate in the synthesis of complex organic molecules.^[1] Its utility is most pronounced in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation.^[2] The electronic effects of the substituents on the phenyl ring are critical to its reactivity. The methoxy group at the meta-position and the chloro group at the para-position to the boronic acid moiety modulate the electron density of the aromatic ring, influencing the efficiency of key steps in catalytic cycles, such as transmetalation.

Arylboronic acids are known to exist in equilibrium with their corresponding trimeric anhydrides, known as boroxines, through the loss of water.^{[3][4]} This equilibrium is important, as commercial batches of the acid may contain varying amounts of the anhydride, which can affect reaction stoichiometry and efficiency.^[5] It is often crucial to recrystallize or carefully dry the boronic acid before use to ensure reproducibility.^[5]

Table 1: Physicochemical and Safety Data

Property	Value	Source(s)
CAS Number	89694-47-3	[1]
Molecular Formula	C ₇ H ₈ BClO ₃	[1]
Molecular Weight	186.40 g/mol	[1]
Appearance	White to off-white solid	General Knowledge
Melting Point	Data not consistently reported; varies with purity	-
GHS Hazard	H319: Causes serious eye irritation	[6]
Signal Word	Warning	

Core Reactivity: The Suzuki-Miyaura Cross-Coupling Reaction

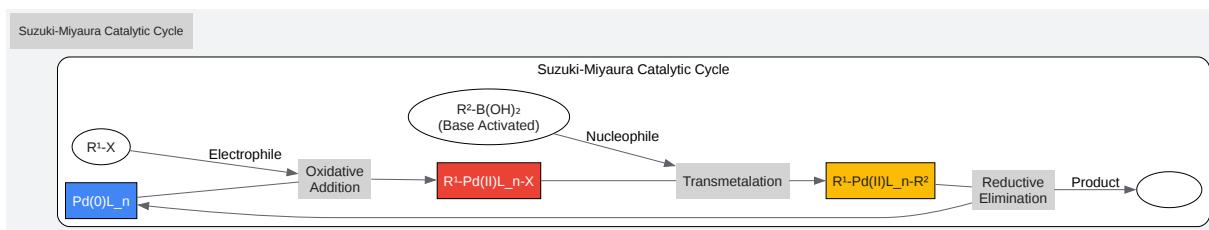
The premier application of **4-Chloro-3-methoxyphenylboronic acid** is its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of a C-C bond between the boronic acid's aryl group and an organohalide or triflate, catalyzed by a palladium(0) complex.^[2]

Mechanistic Considerations

The catalytic cycle is generally understood to proceed through three primary steps:

- Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic coupling partner (e.g., an aryl bromide) to form a Pd(II) complex.
- Transmetalation: The boronic acid, activated by a base, transfers its organic group (the 4-chloro-3-methoxyphenyl moiety) to the Pd(II) center, displacing the halide. The base is crucial for forming a more nucleophilic "ate" complex of the boronic acid.
- Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated, forming the final biaryl product and regenerating the Pd(0) catalyst.^[2]

The electronic nature of **4-Chloro-3-methoxyphenylboronic acid** influences the transmetalation step. The combination of substituents provides a balance that generally allows for efficient coupling without being overly prone to side reactions.



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Suzuki-Miyaura Catalytic Cycle

Potential Side Reactions and Stability

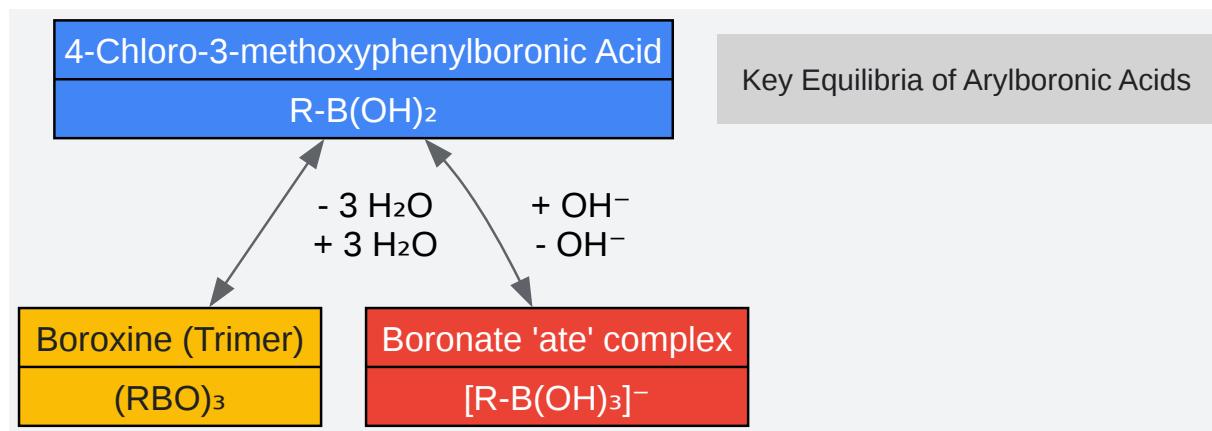
While powerful, reactions involving arylboronic acids are not without potential complications. Understanding these pathways is key to optimizing reaction conditions and ensuring high yields.

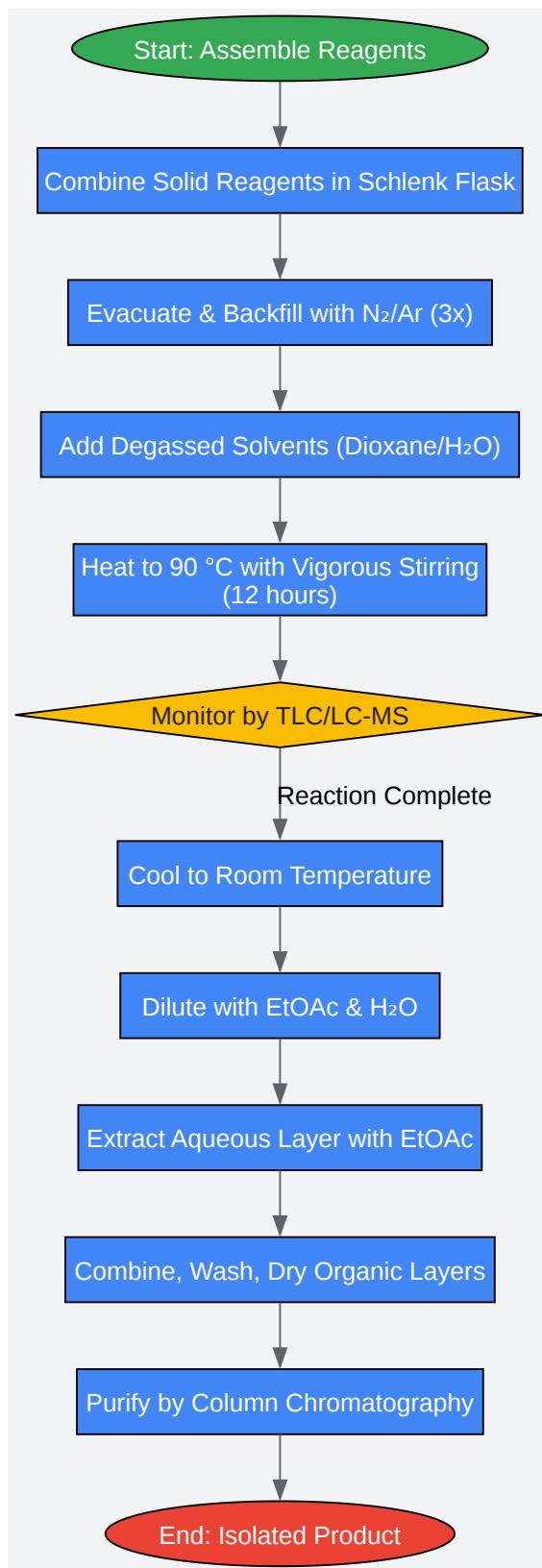
Protodeboronation

Protodeboronation is a common side reaction where the C-B bond is cleaved and replaced with a C-H bond, effectively destroying the reagent.^[7] This process can be accelerated by acidic or basic conditions and the presence of water.^[8] Arylboronic acids with certain substitution patterns, particularly heteroaromatic or sterically hindered ones, are more susceptible.^{[7][9]} For **4-Chloro-3-methoxyphenylboronic acid**, careful control of pH and temperature is advisable to minimize this undesired pathway.

Boroxine Formation

As previously mentioned, arylboronic acids can undergo thermal dehydration to form cyclic trimeric anhydrides called boroxines.^[3] This is a reversible equilibrium. While boroxines can participate in Suzuki couplings, their reactivity can differ from the parent acid, leading to inconsistent results.^[5] Storing the compound in a dry environment and using freshly opened or purified material is the best practice.



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